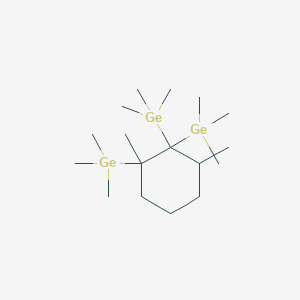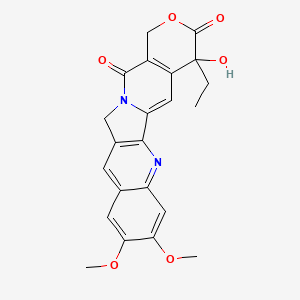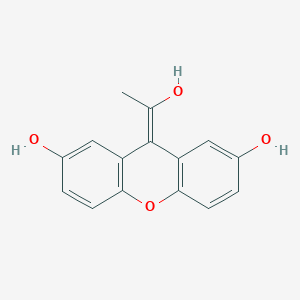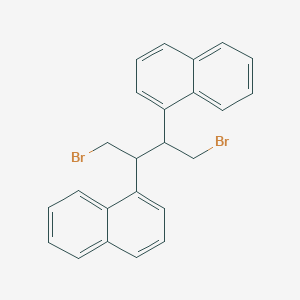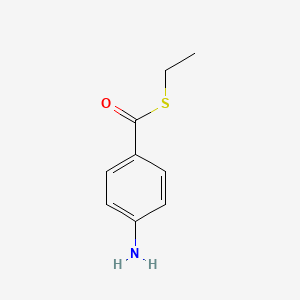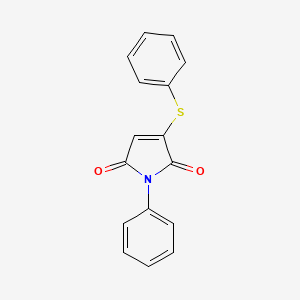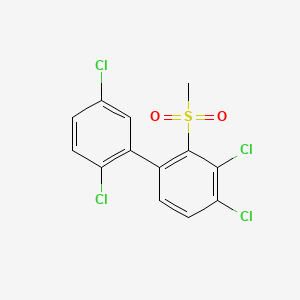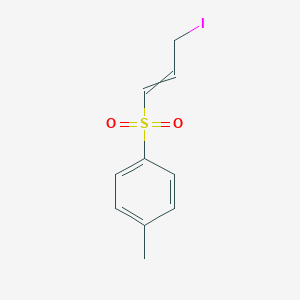![molecular formula C3Cl2F7P B14342166 [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane CAS No. 105890-83-3](/img/structure/B14342166.png)
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane is a compound that contains phosphorus, chlorine, fluorine, and carbon atoms
准备方法
The synthesis of [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane typically involves the reaction of phosphorus trichloride with fluorinated organic compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound .
化学反应分析
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
科学研究应用
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the interaction .
相似化合物的比较
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane can be compared with other similar compounds such as:
Bis(trifluoromethyl) disulfide: Known for its use in the synthesis of triflic acid and other fluorinated compounds.
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals for its unique properties.
Perchloromethyl mercaptan: Used in the production of thiophosgene and other sulfur-containing compounds
属性
CAS 编号 |
105890-83-3 |
|---|---|
分子式 |
C3Cl2F7P |
分子量 |
270.90 g/mol |
IUPAC 名称 |
[dichloro(fluoro)methyl]-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C3Cl2F7P/c4-1(5,6)13(2(7,8)9)3(10,11)12 |
InChI 键 |
WPRRMFHFYKAASQ-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)P(C(F)(F)F)C(F)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
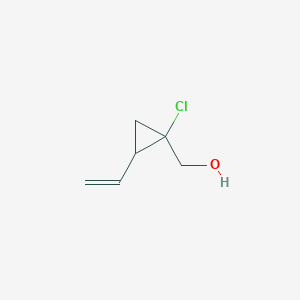
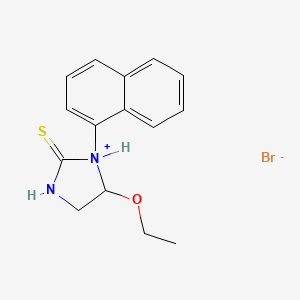
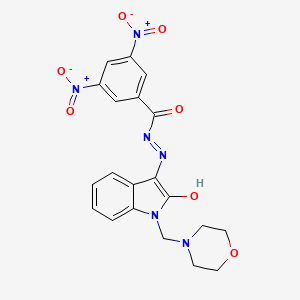
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
